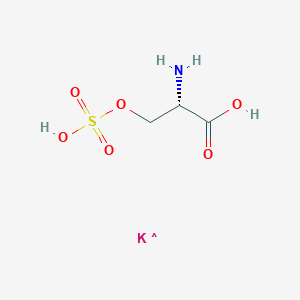

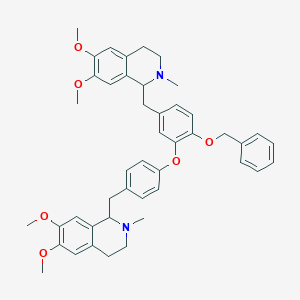

![molecular formula C30H51N6O10P B12324413 N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid](/img/structure/B12324413.png)

N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt is a synthetic organic compound used primarily in biochemical research. It is known for its role in the synthesis of uridine diphosphate-sugar nucleotides, which are essential intermediates in various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt is synthesized through a multi-step process. The synthesis typically involves the reaction of uridine 5’-monophosphate with morpholine and N,N’-dicyclohexylcarbodiimide under controlled conditions. The reaction is carried out in an organic solvent, such as dimethylformamide, at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt likely follows similar protocols to those used in laboratory settings, with scale-up considerations for larger batch production. This includes optimizing reaction conditions, purification processes, and ensuring compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions: Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt primarily undergoes substitution reactions. It serves as a key reactant in the synthesis of various uridine diphosphate-sugar nucleotides .

Common Reagents and Conditions: Common reagents used in reactions involving uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt include N,N’-dicyclohexylcarbodiimide, morpholine, and uridine 5’-monophosphate. The reactions are typically carried out in organic solvents like dimethylformamide, under controlled temperature and pH conditions .

Major Products: The major products formed from reactions involving uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt are various uridine diphosphate-sugar nucleotides, which are crucial intermediates in biochemical pathways .

Scientific Research Applications

Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a key reactant in the synthesis of uridine diphosphate-sugar nucleotides, which are involved in glycosylation processes. These nucleotides play a vital role in the biosynthesis of glycoproteins and glycolipids, which are essential for cell signaling, immune response, and other biological functions .

In medicinal chemistry, uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt is used to study the mechanisms of various diseases and to develop potential therapeutic agents. Its role in the synthesis of uridine diphosphate-sugar nucleotides makes it valuable for research into metabolic disorders and other health conditions .

Mechanism of Action

The mechanism of action of uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt involves its role as a reactant in the synthesis of uridine diphosphate-sugar nucleotides. These nucleotides act as glycosyl donors in glycosylation reactions, transferring sugar moieties to acceptor molecules. This process is catalyzed by glycosyltransferases, which facilitate the formation of glycosidic bonds. The resulting glycoproteins and glycolipids are crucial for various cellular functions, including cell signaling, immune response, and protein folding .

Comparison with Similar Compounds

Similar Compounds:

- Guanosine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt

- Adenosine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt

- Cytidine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt

Uniqueness: Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt is unique due to its specific role in the synthesis of uridine diphosphate-sugar nucleotides. While similar compounds like guanosine, adenosine, and cytidine derivatives also participate in nucleotide synthesis, uridine derivatives are particularly important for glycosylation processes. This makes uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt a valuable tool in biochemical research and therapeutic development .

Properties

IUPAC Name |

N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O.C13H20N3O9P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-26(21,22)15-3-5-23-6-4-15/h15-16H,1-14H2,(H,18,19);1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAYLFCHPJYFJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51N6O10P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,4-Oxadiazol-5(4H)-one, 4-(3-bromo-4-fluorophenyl)-3-[4-[[2-(methylsulfinyl)ethyl]amino]-1,2,5-oxadiazol-3-yl]-](/img/structure/B12324383.png)

![N-[3-(dimethylamino)propyl]-4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamide](/img/structure/B12324386.png)

![nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate](/img/structure/B12324395.png)